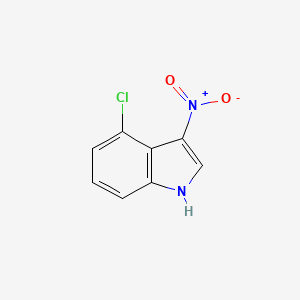

4-Chloro-3-nitro-1H-indole

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H5ClN2O2 |

|---|---|

Molecular Weight |

196.59 g/mol |

IUPAC Name |

4-chloro-3-nitro-1H-indole |

InChI |

InChI=1S/C8H5ClN2O2/c9-5-2-1-3-6-8(5)7(4-10-6)11(12)13/h1-4,10H |

InChI Key |

CNWSMCKDMGTKBS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C(=CN2)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

The Rising Profile of 4-Chloro-3-nitroindole Derivatives: A Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

The indole scaffold stands as a cornerstone in medicinal chemistry, forming the structural basis of a multitude of natural and synthetic compounds with profound biological effects. Its inherent versatility allows for a wide range of chemical modifications, paving the way for the discovery of novel therapeutic agents. Among the vast landscape of indole derivatives, those bearing specific halogen and nitro substitutions have garnered significant interest for their potential to modulate complex biological processes. This guide provides an in-depth exploration of the biological activities of a particularly compelling, yet underexplored, class of compounds: 4-chloro-3-nitroindole derivatives. By synthesizing data from related chemical entities and established methodologies, this document aims to equip researchers with the foundational knowledge and practical protocols to investigate this promising area of drug discovery.

The Chemical Blueprint: Understanding the 4-Chloro-3-nitroindole Scaffold

The unique biological activities of 4-chloro-3-nitroindole derivatives are intrinsically linked to their chemical architecture. The indole ring system itself is a privileged structure, capable of engaging in various biological interactions. The addition of a chloro group at the 4-position and a nitro group at the 3-position introduces specific electronic and steric properties that can dramatically influence the molecule's reactivity and its affinity for biological targets.

-

The Indole Core: A bicyclic aromatic heterocycle, the indole nucleus is a common feature in a wide array of bioactive molecules, including the amino acid tryptophan and the neurotransmitter serotonin. Its electron-rich nature allows it to participate in hydrogen bonding, pi-stacking, and hydrophobic interactions, making it an ideal scaffold for drug design.

-

The Chloro Substituent: The presence of a chlorine atom at the 4-position significantly alters the electronic distribution of the indole ring. As an electron-withdrawing group, it can enhance the acidity of the N-H proton and influence the molecule's overall lipophilicity, which in turn affects its membrane permeability and bioavailability.

-

The Nitro Group: The nitro group at the 3-position is a strong electron-withdrawing group that plays a crucial role in the biological activity of many compounds. It can participate in redox cycling, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage in pathogens and cancer cells.[1] Furthermore, the nitro group can be enzymatically reduced within cells to form reactive intermediates that can covalently modify biological macromolecules.[1]

Proposed Synthetic Pathway

While specific literature on the synthesis of a wide range of 4-chloro-3-nitroindole derivatives is emerging, a plausible synthetic route can be extrapolated from established indole synthesis methodologies. A common approach involves the nitration of a 4-chloroindole precursor.

Caption: Proposed synthetic workflow for 4-chloro-3-nitroindole derivatives.

Antimicrobial Potential: A New Frontier in Infectious Disease Research

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. The unique electronic properties of the 4-chloro-3-nitro substitution pattern suggest a strong potential for antimicrobial activity. Studies on analogous compounds, such as 4-chloro-3-nitrophenylthiourea derivatives, have demonstrated potent antibacterial effects, particularly against Gram-positive bacteria.[2][3]

Mechanism of Action: Targeting Essential Bacterial Machinery

The antimicrobial activity of nitroaromatic compounds often stems from their ability to be bioreduced by bacterial nitroreductases. This process generates cytotoxic metabolites that can damage DNA, proteins, and other essential cellular components.[1] Furthermore, evidence from related compounds suggests that derivatives of the 4-chloro-3-nitrophenyl moiety can inhibit key bacterial enzymes like DNA gyrase and topoisomerase IV, which are crucial for DNA replication and repair.[2]

Caption: Hypothesized antimicrobial mechanism of 4-chloro-3-nitroindole derivatives.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental technique to quantify the in vitro antimicrobial activity of a compound.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Test compound (4-chloro-3-nitroindole derivative) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Bacterial Inoculum:

-

Culture bacteria overnight in MHB at 37°C.

-

Dilute the overnight culture to achieve a standardized concentration (e.g., 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL).

-

Further dilute the standardized suspension to the final desired inoculum concentration (e.g., 5 x 10⁵ CFU/mL) in MHB.

-

-

Serial Dilution of Test Compound:

-

In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB to obtain a range of concentrations.

-

Include a well with no compound (growth control) and a well with a known antibiotic (positive control).

-

-

Inoculation:

-

Add the prepared bacterial inoculum to each well of the microtiter plate.

-

-

Incubation:

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density (OD) at 600 nm.

-

Anticancer Activity: A Promising Avenue in Oncology

The indole nucleus is a prevalent scaffold in a number of approved anticancer drugs.[4][5] The addition of chloro and nitro groups can enhance the cytotoxic potential of the indole ring, making 4-chloro-3-nitroindole derivatives attractive candidates for anticancer drug development. Studies on structurally related nitroaromatic compounds have demonstrated their ability to induce cancer cell death.[6][7]

Mechanism of Action: Inducing Cell Death and Inhibiting Proliferation

The anticancer effects of 4-chloro-3-nitroindole derivatives are likely multifactorial. The generation of reactive oxygen species through the reduction of the nitro group can induce oxidative stress, leading to DNA damage and apoptosis in cancer cells. Furthermore, the indole scaffold is known to interact with a variety of protein kinases that are often dysregulated in cancer.[4][5] It is plausible that 4-chloro-3-nitroindole derivatives could act as kinase inhibitors, thereby disrupting signaling pathways that control cell proliferation, survival, and angiogenesis.

Caption: Potential anticancer mechanisms of 4-chloro-3-nitroindole derivatives.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

96-well cell culture plates

-

Test compound (4-chloro-3-nitroindole derivative) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

-

Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

-

MTT Addition:

-

After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

-

Formazan Solubilization:

-

Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

-

Data Presentation: A Comparative Overview

To facilitate the analysis and comparison of the biological activities of novel 4-chloro-3-nitroindole derivatives, it is crucial to present quantitative data in a clear and structured format.

Table 1: Antimicrobial Activity of Hypothetical 4-Chloro-3-nitroindole Derivatives

| Compound ID | R Group | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |

| CNI-001 | H | 16 | 32 |

| CNI-002 | CH₃ | 8 | 16 |

| CNI-003 | C₂H₅ | 4 | 8 |

| Ciprofloxacin | - | 1 | 0.5 |

Table 2: Cytotoxicity of Hypothetical 4-Chloro-3-nitroindole Derivatives

| Compound ID | R Group | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. HeLa |

| CNI-001 | H | 10.5 | 12.3 |

| CNI-002 | CH₃ | 5.2 | 6.8 |

| CNI-003 | C₂H₅ | 2.1 | 3.5 |

| Doxorubicin | - | 0.8 | 1.1 |

Future Directions and Concluding Remarks

The exploration of 4-chloro-3-nitroindole derivatives represents a promising frontier in the quest for novel therapeutic agents. The unique combination of the privileged indole scaffold with the electronically influential chloro and nitro groups creates a chemical entity with significant potential for potent and selective biological activity. While direct and extensive research on this specific class of compounds is in its early stages, the wealth of data on structurally related molecules provides a strong rationale for their investigation as antimicrobial and anticancer agents.

The experimental protocols and conceptual frameworks presented in this guide offer a solid starting point for researchers venturing into this exciting field. Rigorous in vitro and in vivo studies, coupled with detailed mechanistic investigations, will be crucial to fully elucidate the therapeutic potential of 4-chloro-3-nitroindole derivatives and to pave the way for their development into next-generation drugs.

References

-

Bielenica, A., Sanna, G., Madeddu, S., Giliberti, G., et al. (2016). Synthesis and Antimicrobial Activity of 4-Chloro-3-Nitrophenylthiourea Derivatives Targeting Bacterial Type II Topoisomerases. PubMed. Available at: [Link]

-

Vaso, A., et al. (Year not provided). Antibacterial Activity of Compounds Synthesized From 4-Chloro-3-nitro-2H-[2]-benzopyran-2-one. Asian Journal of Chemistry.

- Choi, P., Kalla, R. M. N., et al. (2020). Synthesis, spectral characterization, antimicrobial activity and docking studies against DNA Gyrase-A of new 4-chloro-3-nitrobenzene sulfonamide derivatives.

-

Bielenica, A., Sanna, G., Madeddu, S., Giliberti, G., et al. (2018). Disubstituted 4-Chloro-3-nitrophenylthiourea Derivatives: Antimicrobial and Cytotoxic Studies. PubMed. Available at: [Link]

- Chapman University Digital Commons. (Year not provided). 3-Substitued Indoles: One Pot Synthesis and Evaluation of Anticancer and Src Kinase Inhibitory Activities.

- Pushpa Kumar, K., Reddi Mohan Naidu, K., et al. (2020). Synthesis, spectral characterization, antimicrobial activity and docking studies against DNA Gyrase-A of new 4-chloro-3-nitrobenzene sulfonamide derivatives.

- BenchChem. (Year not provided).

- PubMed. (Year not provided).

- Recent Updates on Indole Derivatives as Kinase Inhibitors in the Tre

- BenchChem. (Year not provided).

- The Azaindole Framework in the Design of Kinase Inhibitors. (2014). MDPI.

- BenchChem. (2025).

- Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. (2022). RSC Publishing.

- In vitro inhibition of cancer cell line growth by compounds 1k, 4c a. (Year not provided).

- Cytotoxicity of compounds on three human tumor cancer cell lines and... (Year not provided).

- 4-Chloro-3-nitrocoumarin as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling. (Year not provided). Organic & Biomolecular Chemistry (RSC Publishing).

- 4-Chloro-3-nitroanisole | C7H6ClNO3 | CID 25140. (Year not provided). PubChem.

- Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. (2022). Biosciences Biotechnology Research Asia.

- Adventures in the Chemistry of Nitro Compounds. (2025).

- An expeditious synthesis and anticancer activity of novel 4-(3'-indolyl)oxazoles. (2010). PubMed.

- Anticancer effects in terms of percentage growth inhibition (% GI) by the National Cancer Institute, USA, of the synthesized spirooxindole-pyranopyrazoles (5a-g). (Year not provided).

- In Vitro Evaluation of Antibacterial Chemicals and Bioagents against Ralstonia solanacearum Infecting Bacterial Wilt in Ginger. (2017).

- Superior Anticancer and Antifungal Activities of New Sulfanyl-Substituted Niclosamide Deriv

- Synthesis, Characterization and in vitro Antibacterial Activity of Novel 1,2,4-Triazine and 1,2-Diazepine Deriv

- Comprehensive Overview of 4-Chloro-3-nitroanisole: Applic

- Synthesis and In Vitro Antibacterial Evaluation of Mannich Base Nitrothiazole Deriv

- Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. (2023). MDPI.

- Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. (2021). Frontiers.

- Design, Synthesis, and Structure–Activity Relationship Studies of New Quinone Derivatives as Antibacterial Agents. (2023). MDPI.

- 4-Chloro-3-nitrotoluene | C7H6ClNO2 | CID 6976. (Year not provided). PubChem.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Synthesis and Antimicrobial Activity of 4-Chloro-3-Nitrophenylthiourea Derivatives Targeting Bacterial Type II Topoisomerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Disubstituted 4-Chloro-3-nitrophenylthiourea Derivatives: Antimicrobial and Cytotoxic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

Electronic Modulation of 3-Nitroindole Scaffolds via Chlorine Substitution

Executive Summary

The 3-nitroindole moiety is a "privileged structure" in medicinal chemistry, distinct from its electron-rich parent, indole.[1][2][3] The introduction of a nitro group at C3 inverts the electronic character of the ring, transforming it from a nucleophile into an electrophile capable of Michael additions and dearomatization reactions.

This guide analyzes the specific impact of chlorine substitution at positions 4, 5, 6, and 7. While chlorine is traditionally viewed as a deactivating group (

Theoretical Framework: Electronic Push-Pull Dynamics

To rationally design 3-nitroindole derivatives, one must understand the competition between the Inductive Effect (-I) and the Resonance Effect (+R) of the chlorine atom, and how these forces interact with the strong electron-withdrawing nature of the nitro group.

The Hammett-Substituent Interplay

In the indole system, the pyrrole nitrogen lone pair drives electron density into the ring (

Chlorine Substitution Effects:

-

Inductive (-I): Dominant effect. Cl pulls electron density through the sigma bond framework, stabilizing the anionic conjugate base (N-deprotonated species) and increasing acidity.

-

Resonance (+R): Secondary effect. Cl lone pairs can donate into the

-system, but this is generally overwhelmed by the -I effect and the strong withdrawal of the nitro group.

Positional Isomerism Analysis

| Position | Electronic Environment | Interaction with 3-NO | Predicted Impact on pKa |

| C4-Cl | Steric Dominant | High (Peri-effect). Forces NO | Moderate decrease (loss of conjugation). |

| C5-Cl | Electronic (Para-like) | Direct resonance interaction path to C3. | Significant decrease (High Acidity). |

| C6-Cl | Electronic (Meta-like) | Inductive withdrawal dominates. | Moderate decrease. |

| C7-Cl | Ortho to NH | Strong inductive effect on NH proton. | Maximal decrease (Highest Acidity). |

The "Peri-Effect": The C4-Chloro Anomaly

The most critical structural insight for drug developers is the behavior of 4-chloro-3-nitroindole .

Unlike the 5, 6, or 7-isomers, the C4-chlorine atom occupies the space immediately adjacent to the C3-nitro group. The van der Waals radius of Chlorine (1.75 Å) clashes with the oxygen atoms of the Nitro group.

Consequences:

-

Torsion: The nitro group rotates out of the plane of the indole ring to relieve steric strain.

-

Electronic Decoupling: The

-orbital overlap between the nitro group and the indole ring is broken. The nitro group acts purely as an inductive withdrawing group (-I) rather than a resonance withdrawing group (-M). -

Reactivity Shift: The C2 position becomes less electrophilic compared to planar isomers (e.g., 5-chloro-3-nitroindole) because the nitro group cannot effectively stabilize the transition state for nucleophilic attack via resonance.

Figure 1: Mechanistic flow of the Peri-effect in 4-chloro-3-nitroindole, leading to electronic decoupling.

Synthetic Protocol: Non-Acidic Regioselective Nitration[4][5]

Classical nitration (HNO

This method generates trifluoroacetyl nitrate in situ, a mild electrophile that avoids strong mineral acids.

Reagents & Stoichiometry

-

Substrate: 5-chloroindole (1.0 equiv)

-

Nitrating Agent: Tetramethylammonium nitrate (1.1 equiv)[4]

-

Activator: Trifluoroacetic anhydride (TFAA) (1.1 equiv)

-

Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

-

Temperature: 0°C to Room Temperature

Step-by-Step Methodology

-

Preparation: In a flame-dried reaction vessel under N

atmosphere, dissolve 5-chloroindole (1.0 mmol) in dry DCM (5 mL). -

Activation: Add tetramethylammonium nitrate (1.1 mmol) to the solution.

-

Initiation: Cool the mixture to 0°C. Add TFAA (1.1 mmol) dropwise over 10 minutes. Note: The reaction is exothermic; control addition rate to prevent side-reactions.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:4). The 3-nitro product typically appears as a bright yellow spot (R

~0.3–0.4). -

Quench: Pour the reaction mixture into saturated aqueous NaHCO

(20 mL) to neutralize trifluoroacetic acid byproducts. -

Workup: Extract with DCM (3 x 15 mL). Wash combined organics with brine, dry over Na

SO -

Purification: Recrystallize from Ethanol or purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

Expected Yield: 75–85% Appearance: Yellow crystalline solid.

Figure 2: Workflow for the mild, non-acidic nitration of chloroindoles.

Physicochemical Implications in Drug Design

Acidity (pKa) and Solubility

The NH proton of 3-nitroindole is significantly more acidic (pKa ~11.5 in water/DMSO mixes) than indole (pKa ~21).

-

Effect of Cl: Adding chlorine further lowers the pKa by ~1.0–1.5 log units due to inductive stabilization of the anion.

-

Relevance: At physiological pH (7.4), these compounds remain largely neutral but can be deprotonated in basic pockets of enzymes. The increased acidity improves hydrogen bond donor (HBD) strength of the NH.

Metabolic Stability

Chlorine substitution blocks metabolic "soft spots."

-

C5/C6 Blocking: Prevents hydroxylation by Cytochrome P450 enzymes, which typically attack the electron-rich benzene ring of indoles.

-

C3 Blocking: The nitro group prevents oxidation at C3 (a common metabolic route for indoles leading to oxindoles).

Electrophilicity (Michael Acceptor)

3-Nitroindoles are excellent Michael acceptors at the C2 position.

-

Nucleophilic Attack: Thiol groups (e.g., Cysteine in proteins) can attack C2, leading to covalent modification.

-

Tuning:

-

5-Cl / 6-Cl: Increases electrophilicity at C2 (making it a "hotter" electrophile).

-

4-Cl: Decreases electrophilicity due to the nitro group twisting (loss of conjugation), potentially improving selectivity and reducing off-target toxicity.

-

References

-

Pelkey, E. T., & Gribble, G. W. (1999).[5] Synthesis and reactions of N-protected 3-nitroindoles. Synthesis. Link

-

Rkein, B., et al. (2021).[1] Reactivity of 3-nitroindoles with electron-rich species. Chemical Communications.[1] Link

-

Zhang, Y., et al. (2023).[6] Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances. Link

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews. Link

-

Pittelkow, M., et al. (2005). Role of the peri-effect in synthesis and reactivity of highly substituted naphthaldehydes. Organic & Biomolecular Chemistry. Link

Sources

- 1. Reactivity of 3-nitroindoles with electron-rich species - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 3-Nitroindoles Serving as N-Centered Nucleophiles for Aza-1,6-Michael Addition to para-Quinone Methides - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Strategic Use of 4-Chloro-3-nitro-1H-indole in Nucleophilic Aromatic Substitution

Abstract

This guide provides a detailed technical overview and practical protocols for the application of 4-chloro-3-nitro-1H-indole in nucleophilic aromatic substitution (SNAr) reactions. We delve into the mechanistic principles governing the reactivity of this substrate, explaining how the strategic placement of the nitro and chloro substituents facilitates the synthesis of diverse 4-substituted-3-nitro-1H-indole derivatives. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this versatile building block for the construction of complex heterocyclic scaffolds. Detailed, validated protocols for reactions with N-, O-, and S-nucleophiles are presented, alongside troubleshooting insights and a summary of expected outcomes.

Theoretical Background: Activating the Indole Core for SNAr

The indole scaffold is a privileged structure in medicinal chemistry, but its inherent electron-rich nature typically makes it reactive towards electrophiles, not nucleophiles. However, the strategic installation of a potent electron-withdrawing group (EWG) can fundamentally alter this reactivity profile. In 4-chloro-3-nitro-1H-indole, the nitro group (–NO₂) at the C3 position serves as a powerful activating group, rendering the indole core susceptible to nucleophilic aromatic substitution.[1][2]

The SNAr reaction proceeds via a well-established two-step addition-elimination mechanism.[3][4][5]

-

Nucleophilic Addition: A nucleophile attacks the electron-deficient carbon atom bearing the leaving group (in this case, C4, which holds the chlorine atom). This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the benzene portion of the indole.[2][4] The attack forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1][6]

-

Stabilization & Elimination: The stability of the Meisenheimer complex is the cornerstone of a successful SNAr reaction. The nitro group at the C3 position is ortho to the site of attack (C4). This geometric arrangement is critical, as it allows the negative charge of the intermediate to be delocalized via resonance onto the oxygen atoms of the nitro group, thereby stabilizing the complex significantly.[5][7] In the final, rapid step, the leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored to yield the substituted product.[2][7]

The causality for using this specific substrate is clear: the nitro group's powerful inductive and resonance effects overcome the indole's natural nucleophilicity, creating an electrophilic C4 position primed for substitution.

Visualizing the SNAr Mechanism

The following diagram illustrates the stepwise pathway, highlighting the critical role of the nitro group in stabilizing the Meisenheimer intermediate.

Caption: SNAr mechanism showing nucleophilic attack and stabilization.

Experimental Protocols

The following protocols are designed as robust starting points for the derivatization of 4-chloro-3-nitro-1H-indole. All reactions should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE). The progress of the reactions should be monitored by Thin Layer Chromatography (TLC) to determine completion.

General Experimental Workflow

This flowchart provides a visual representation of the standard laboratory procedure for performing SNAr reactions with this substrate.

Caption: General laboratory workflow for SNAr reactions.

Protocol 2.1: Synthesis of 4-Amino-3-nitro-1H-indoles via N-Arylation

This protocol describes the reaction with primary or secondary amines to form N-substituted 4-amino-3-nitro-1H-indole derivatives, which are valuable intermediates.[8]

-

Materials:

-

4-Chloro-3-nitro-1H-indole (1.0 eq.)

-

Primary or Secondary Amine (1.2 - 1.5 eq.)

-

Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq.)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

-

Procedure:

-

To a dry round-bottom flask under a nitrogen atmosphere, add 4-chloro-3-nitro-1H-indole (1.0 eq.) and the chosen solvent (e.g., DMF, 10 mL per mmol of indole).

-

Add the base (K₂CO₃ or DIPEA, 2.0 eq.) to the suspension.

-

Add the amine nucleophile (1.2 eq.) dropwise at room temperature.

-

Heat the reaction mixture to 80-100 °C and stir vigorously.

-

Monitor the reaction's progress by TLC (e.g., using a 3:7 Ethyl Acetate/Hexane mobile phase). The starting material is typically less polar than the product.

-

Upon completion (typically 4-12 hours), cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water, which should precipitate the crude product.

-

Collect the solid by vacuum filtration, washing thoroughly with water and then a small amount of cold diethyl ether or hexane to remove non-polar impurities.

-

Purify the crude solid by recrystallization (e.g., from Ethanol/water) or by flash column chromatography on silica gel.

-

Protocol 2.2: Synthesis of 4-Alkoxy/Aryloxy-3-nitro-1H-indoles via O-Arylation

This protocol details the formation of ether linkages by reacting the substrate with alcohols or phenols. This requires the in situ generation of a more potent alkoxide or phenoxide nucleophile.

-

Materials:

-

4-Chloro-3-nitro-1H-indole (1.0 eq.)

-

Alcohol or Phenol (1.5 eq.)

-

Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq.) or Potassium Carbonate (K₂CO₃, 2.5 eq.)

-

Anhydrous DMF or Tetrahydrofuran (THF)

-

-

Procedure:

-

Caution: NaH is highly reactive with water. Handle under strictly anhydrous conditions.

-

To a dry, nitrogen-flushed flask, add the alcohol or phenol (1.5 eq.) and anhydrous solvent (e.g., DMF).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add NaH portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes to ensure complete formation of the alkoxide/phenoxide.

-

To this solution, add 4-chloro-3-nitro-1H-indole (1.0 eq.) as a solid or dissolved in a minimum amount of the reaction solvent.

-

Heat the mixture to 60-80 °C and monitor by TLC.

-

Once the starting material is consumed, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

-

Purify the residue by flash column chromatography.

-

Protocol 2.3: Synthesis of 4-(Alkylthio/Arylthio)-3-nitro-1H-indoles via S-Arylation

This protocol outlines the reaction with thiols to form thioethers. Thiolates are excellent nucleophiles in SNAr reactions.[8]

-

Materials:

-

4-Chloro-3-nitro-1H-indole (1.0 eq.)

-

Thiol (1.2 eq.)

-

Potassium Carbonate (K₂CO₃, 2.0 eq.) or Sodium Hydroxide (NaOH, 1.5 eq.)

-

Anhydrous DMF

-

-

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve the thiol (1.2 eq.) in DMF.

-

Add the base (e.g., K₂CO₃, 2.0 eq.) and stir the mixture for 20-30 minutes at room temperature to generate the thiolate anion.

-

Add 4-chloro-3-nitro-1H-indole (1.0 eq.) to the mixture.

-

Stir the reaction at room temperature or gently heat to 50-70 °C if necessary. Thiols are generally very reactive, and the reaction may proceed efficiently without significant heating.[9]

-

Monitor the reaction by TLC until completion.

-

Perform an aqueous work-up as described in Protocol 2.1 (step 7) or 2.2 (steps 7-9).

-

Purify the crude product by flash column chromatography or recrystallization.

-

Data Summary & Troubleshooting

Representative Reaction Data

The following table summarizes typical conditions and expected yields for the SNAr of 4-chloro-3-nitro-1H-indole with various nucleophiles. Yields are indicative and may vary based on the specific substrate and reaction scale.

| Nucleophile (Example) | Class | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |

| Benzylamine | N-nuc | K₂CO₃ | DMF | 90 | 6 | 85-95 |

| Morpholine | N-nuc | DIPEA | DMSO | 100 | 8 | 90-98 |

| Phenol | O-nuc | NaH | DMF | 70 | 12 | 70-85 |

| Methanol | O-nuc | NaH | THF | 65 | 10 | 65-80 |

| Thiophenol | S-nuc | K₂CO₃ | DMF | 50 | 4 | >90 |

| Ethanethiol | S-nuc | NaOH | DMF | 25 | 2 | >95 |

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Reaction | 1. Insufficiently activated substrate.2. Poor nucleophile.3. Inactive base or wet conditions. | 1. Confirm starting material integrity. Increase reaction temperature.2. Use a stronger base to fully deprotonate the nucleophile (e.g., NaH for alcohols/thiols).3. Use freshly dried solvents and anhydrous base. For amines, consider a stronger non-nucleophilic base like DBU. |

| Multiple Products | 1. Side reaction at indole N1 position.2. Decomposition of starting material or product. | 1. If the N-H is acidic, it may compete. Consider using a protecting group (e.g., SEM or Boc) on the indole nitrogen, though this adds steps.2. Lower the reaction temperature and extend the reaction time. Ensure the reaction is under an inert atmosphere. |

| Low Yield After Work-up | 1. Product is water-soluble.2. Emulsion during extraction. | 1. If the product is polar, saturate the aqueous layer with NaCl (brine) before extraction or use a continuous extractor.2. Add brine to the separatory funnel to help break the emulsion. Filter the mixture through Celite if necessary. |

References

-

Xi, S., et al. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. PMC. [Link]

-

ResearchGate. (n.d.). Prototypical SNAr reaction between indoles and aryl fluorides. ResearchGate. [Link]

-

Powers, A. M., et al. (2020). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. PMC. [Link]

-

Terrier, F., et al. (2007). Carbon Nucleophilicities of Indoles in SNAr Substitutions of Superelectrophilic 7-Chloro-4,6-dinitrobenzofuroxan and -benzofurazan. ResearchGate. [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. [Link]

-

The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. [Link]

-

Ye, W., et al. (2019). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Vicarious Nucleophilic Substitution (VNS). Organic Chemistry Portal. [Link]

-

Jaworski, J. S., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. PMC. [Link]

-

Sterling Institute of Pharmacy. (n.d.). NUCLEOPHILIC AROMATIC SUBSTITUTION. NCPD. [Link]

-

Lumen Learning. (n.d.). Nucleophilic aromatic substitution. Organic Chemistry II. [Link]

-

Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

-

KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II. [Link]

-

Chemistry Steps. (2021). Reactions of Thiols. Chemistry Steps. [Link]

-

Frontiers. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers in Chemistry. [Link]

Sources

- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. ncrdsip.com [ncrdsip.com]

- 3. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 17.1 Nucleophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]

- 5. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

- 9. Frontiers | Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study [frontiersin.org]

Application Note: Scalable Manufacturing of 4-Chloro-3-nitro-1H-indole

Part 1: Strategic Route Analysis & Core Directive

Executive Summary

4-Chloro-3-nitro-1H-indole is a high-value intermediate in the synthesis of antiviral agents, kinase inhibitors (specifically p38 MAP kinase), and CNS-active ligands.[1] The presence of the chlorine atom at the C4 position introduces significant steric bulk peri to the C3 reaction site, creating a unique challenge in regioselectivity and reactivity compared to unsubstituted indoles.

This guide rejects the common "mixed acid" (

-

Upstream Sourcing: Synthesis of the 4-chloroindole precursor via the Leimgruber-Batcho method (preferred for scale over Bartoli due to cost and safety).

-

Core Transformation: Regioselective nitration using Acetyl Nitrate generated in situ under strict thermal control.

The "Make vs. Buy" Decision (Precursor Sourcing)

While 4-chloroindole is commercially available, supply chain volatility often necessitates in-house production for multi-kilogram campaigns.[1]

-

Bartoli Synthesis: Uses vinyl Grignard. Verdict:Discard for Scale. Cryogenic conditions (-40°C) and stoichiometric magnesium waste make this unviable for >10kg batches.[1]

-

Leimgruber-Batcho Synthesis: Uses 2-chloro-6-nitrotoluene.[1] Verdict:Recommended. High atom economy, mild reduction steps, and no chromatography required.

Part 2: Detailed Protocols & Scientific Integrity

Upstream Synthesis: 4-Chloroindole (The Precursor)

Note: If 4-chloroindole is sourced commercially, proceed directly to Section 2.2.[1]

Rationale: The Leimgruber-Batcho sequence converts 2-chloro-6-nitrotoluene to 4-chloroindole.[1] The chlorine atom at the 6-position of the toluene starting material maps correctly to the 4-position of the indole.[1]

Reaction Scheme:

-

Enamine Formation: 2-Chloro-6-nitrotoluene + DMF-DMA

-

Reductive Cyclization: Enamine +

/Ra-Ni (or

Core Protocol: Regioselective Nitration to 4-Chloro-3-nitro-1H-indole[1]

Methodology: Acetyl Nitrate Nitration (

Reagents & Materials

| Reagent | Equiv.[2][3][4][5][6] | Mass/Vol | Role |

| 4-Chloroindole | 1.0 | 1.0 kg | Limiting Reagent |

| Acetic Anhydride ( | 10.0 vol | 10.0 L | Solvent & Activator |

| Fuming Nitric Acid (>90%) | 1.05 | ~0.3 L | Nitrating Agent |

| Sodium Acetate (Optional) | 0.1 | 54 g | Acid Scavenger (Buffer) |

Step-by-Step Procedure

1. Solubilization & Cooling (The "Indole Trap")

-

Action: Charge a glass-lined reactor (GLR) with 10.0 L of Acetic Anhydride.

-

Action: Add 1.0 kg of 4-chloroindole. Stir until fully dissolved.

-

Action: Cool the jacket to -10°C. Ensure internal temperature (

) reaches -5°C. -

Expert Insight: Indoles are acid-sensitive.[1] We dissolve in anhydride first to ensure that any nitric acid added is immediately converted to the milder acetyl nitrate electrophile before it can act as a strong oxidant.

2. Controlled Addition (The Exotherm)

-

Action: Prepare the nitrating solution (if not adding neat). Preferred for Scale: Add Fuming

neat via a subsurface dip tube or metering pump. -

Rate: Add

slowly over 2–3 hours. -

Constraint: DO NOT exceed

. -

Mechanism:[1][2][4][6][7][8] The reaction is

. Acetyl nitrate attacks the C3 position. The 4-Cl substituent provides steric bulk, but the electronic drive ( -

Safety Check: If

spikes >5°C, stop addition immediately. High temps favor N-nitration (unstable) and oxidative ring opening (isatin formation).[1]

3. Reaction Monitoring (Self-Validation)

-

Method: HPLC (C18 column, MeCN/Water + 0.1% TFA).

-

Endpoint: <1.0% remaining 4-chloroindole.[1]

-

Observation: The solution will turn from pale yellow to a deep yellow/orange slurry.

4. Quench & Isolation (Chromatography-Free)

-

Action: Prepare a separate vessel with 20 L of crushed ice/water.

-

Action: Transfer the reaction mixture slowly onto the ice with vigorous agitation.

-

Result: The acetyl nitrate hydrolyzes; the product, being lipophilic, precipitates as a bright yellow solid.

-

Filtration: Filter the slurry using a basket centrifuge or Nutsche filter.

-

Wash: Wash cake with cold water (

) to remove acetic acid. -

Drying: Vacuum dry at 45°C.

Yield Expectation: 85–92% Purity: >98% (HPLC)

Part 3: Visualization & Logic[1]

Reaction Workflow Diagram

The following diagram illustrates the chemical logic and process flow, highlighting the Leimgruber-Batcho sourcing and the critical nitration control points.

Caption: Synthesis flow from raw toluene derivative to final nitroindole, emphasizing the critical temperature-controlled nitration step.

Part 4: Safety & Troubleshooting (E-E-A-T)

Thermal Hazards

Nitration of heterocycles is notoriously exothermic. The formation of acetyl nitrate is exothermic, and the subsequent nitration of the indole is exothermic.

-

Runaway Risk: If

accumulates unreacted (due to insufficient mixing or too low temperature followed by warming), a "thermal runaway" can occur. -

Mitigation: Use a dosing pump interlocked with a temperature probe. If

, pump stops.

Regioselectivity Issues

-

Problem: Formation of 2-nitro isomer or N-nitro compounds.

-

Cause: High temperatures or highly acidic media (using

). -

Solution: The use of Acetic Anhydride buffers the system. If N-nitration is observed (unstable intermediate), mild heating (room temp) usually rearranges it to C3, but for 4-chloro analogs, direct C3 attack is preferred at low temp.[1]

Purification

Column chromatography is non-scalable for >1kg. The protocol relies on the solubility differential :

-

Nitroindoles are poorly soluble in water/dilute acid.

-

Unreacted indole is moderately soluble in acetic acid.

-

Precipitation into water is the primary purification. Recrystallization from Ethanol/Water (9:1) can be used for polishing.

References

-

Vertex Pharmaceuticals. "Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole."[1] ResearchGate.[5][9] (Demonstrates nitration of the 4-chloro-aza-analog on 50kg scale).

-

Organic Syntheses. "4-Nitroindole." Org.[4][6][7][10][11] Synth. 1989, 67, 125. (Foundational text for indole nitration chemistry).

-

BenchChem. "A Comparative Guide to Fischer and Leimgruber-Batcho Indole Synthesis." (Review of the upstream indole synthesis methods).

-

Royal Society of Chemistry. "Regioselective synthesis of 3-nitroindoles under non-acidic conditions." RSC Advances. (Discusses modern acetyl nitrate alternatives).

-

Sigma-Aldrich. "Safety Data Sheet: Acetyl Nitrate / Indole Nitration Hazards."[1] (Critical safety data for handling nitration reagents).

Sources

- 1. prepchem.com [prepchem.com]

- 2. bhu.ac.in [bhu.ac.in]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. 4-Chloro-3-nitrocoumarin as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Navigating the Synthesis of 4-Chloro-1H-indol-3-amine: A Technical Support Guide

For Researchers, Scientists, and Drug Development Professionals

The reduction of 4-Chloro-3-nitro-1H-indole to its corresponding amine, 4-chloro-1H-indol-3-amine, is a critical transformation in the synthesis of various pharmaceutical and biologically active compounds. However, this seemingly straightforward reduction is fraught with potential challenges, primarily incomplete conversion and undesired side reactions. This technical support center provides a comprehensive troubleshooting guide in a question-and-answer format to address specific issues encountered during this synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reduction of 4-Chloro-3-nitro-1H-indole is consistently incomplete. What are the likely causes and how can I drive the reaction to completion?

A1: Incomplete conversion is a common hurdle and can be attributed to several factors, ranging from reagent activity to reaction conditions. A systematic approach to troubleshooting is crucial.

-

Reagent and Catalyst Activity: The potency of your reducing agent or catalyst is paramount.

-

Catalytic Hydrogenation (e.g., Pd/C, Pt/C, Raney Nickel): Catalysts can deactivate over time due to improper storage or handling. Ensure you are using a fresh, high-quality catalyst. If you suspect catalyst deactivation, consider increasing the catalyst loading (wt%). For particularly stubborn reductions, increasing the hydrogen pressure may be necessary.[1]

-

Metal/Acid Reductions (e.g., Fe/HCl, SnCl₂/HCl): The surface area and purity of the metal powder are critical. Use finely powdered, activated metals for optimal results. The concentration of the acid is also a key parameter influencing the reaction rate.[1]

-

-

Solvent and Solubility: Poor solubility of 4-Chloro-3-nitro-1H-indole in the chosen solvent can significantly hinder the reaction rate. The starting material must be fully dissolved for the reaction to proceed efficiently. Consider using co-solvent systems like ethanol/water or acetic acid to improve solubility. Protic co-solvents can be particularly beneficial for catalytic hydrogenations.[1][2]

-

Reaction Temperature: While many reductions can proceed at room temperature, some substrates require heating to achieve a reasonable rate.[1] A modest increase in temperature can often drive the reaction to completion. However, exercise caution, as excessive heat can promote the formation of side products.

-

Stoichiometry of the Reducing Agent: Ensure you are using a sufficient excess of the reducing agent to account for any potential degradation and to effectively reduce all intermediates.[1] For metal/acid reductions, a significant molar excess of the metal is often required.

Q2: I'm observing significant formation of a byproduct that appears to be 1H-indol-3-amine (dehalogenated product). How can I prevent this hydrodehalogenation?

A2: Hydrodehalogenation, the removal of the chlorine atom, is a major side reaction, especially when using highly active hydrogenation catalysts like palladium on carbon (Pd/C).[3]

-

Catalyst Selection is Key:

-

Avoid Standard Pd/C: Palladium on carbon is highly active and prone to causing dehalogenation of aryl chlorides.[3]

-

Switch to a More Selective Catalyst:

-

Raney Nickel: This is a classic alternative for substrates susceptible to dehalogenation.[4]

-

Modified Platinum Catalysts: Platinum-based catalysts, especially when modified, show excellent selectivity. For instance, iron-promoted platinum on activated carbon (Pt-Fe/AC) has been shown to suppress hydrodechlorination.[3]

-

Sulfided Platinum on Carbon (Pt(S)/C): This catalyst is known for its high selectivity in reducing nitro groups while preserving halogen substituents.[3]

-

-

-

Optimize Reaction Conditions:

Q3: My reaction mixture is showing multiple spots on TLC, and I'm unsure what the byproducts are besides the dehalogenated compound. What other side reactions can occur?

A3: The reduction of a nitro group proceeds through several intermediates, and under certain conditions, these can lead to the formation of various byproducts.[5]

-

Intermediates: The reduction pathway involves nitroso and hydroxylamine intermediates. If the reaction stalls or conditions are not optimal, these intermediates can accumulate.[5]

-

Condensation Products: These intermediates can also react with each other to form azoxy, azo, and hydrazo compounds, further complicating the product mixture.

-

Indole Ring Reduction: While less common under typical nitro reduction conditions, harsh catalytic hydrogenation (high pressure and temperature) can lead to the reduction of the indole ring itself.[6]

To minimize these side products, ensure a sufficiently active reducing system and conditions that favor the complete reduction to the amine.

Q4: I'm having difficulty purifying the 4-chloro-1H-indol-3-amine product. It seems to be degrading on the silica gel column. What are the best practices for purification and handling?

A4: 3-Aminoindoles, in general, are known to be unstable compounds. They are often sensitive to air and light and can undergo oxidative dimerization or decomposition.[7] This instability can make purification, especially by column chromatography, challenging.

-

Minimize Exposure to Air and Light: Perform all purification steps under an inert atmosphere (nitrogen or argon) and protect the compound from light.

-

Use in situ: If possible, the best approach is often to use the 4-chloro-1H-indol-3-amine solution directly in the next synthetic step without isolation.[7]

-

Alternative Purification Methods:

-

Crystallization/Precipitation: If isolation is necessary, attempt to purify the product by crystallization from a suitable solvent system. This can be a milder alternative to chromatography.

-

Acid-Base Extraction: As an amine, the product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then liberated by basification and extraction into a fresh organic layer. This should be done quickly and at low temperatures.

-

Amine-Specific Chromatography: If column chromatography is unavoidable, consider using an amine-functionalized silica gel or deactivating the silica gel with a small amount of a volatile amine (like triethylamine) in the eluent to minimize degradation.[2]

-

-

Storage: If the product must be stored, it should be kept as a solid under an inert atmosphere, at low temperature, and protected from light. Formation of a more stable salt, such as the hydrochloride, is also a common strategy for long-term storage.[8]

Recommended Analytical Methods for Reaction Monitoring

To effectively troubleshoot and optimize the reduction, it is crucial to have reliable analytical methods to monitor the reaction progress and identify products and byproducts.

| Technique | Application | Key Considerations |

| Thin-Layer Chromatography (TLC) | Rapid, qualitative monitoring of the disappearance of the starting material and the appearance of the product. | Use appropriate solvent systems to achieve good separation. The product amine may streak on silica; adding a small amount of triethylamine to the eluent can improve the spot shape. |

| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of reaction conversion and purity of the final product. Can also be used to track the formation of byproducts. | A C18 reversed-phase column with a gradient of acetonitrile and water is a good starting point. UV detection at a suitable wavelength (e.g., 254 nm) is typically used.[9] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of volatile starting materials, products, and byproducts, including the dehalogenated compound. | A standard non-polar capillary column (e.g., DB-5ms) is often suitable. The mass spectrometer provides definitive identification of the components.[9] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation of the final product and identification of major impurities. | ¹H NMR is invaluable for confirming the structure of the desired 4-chloro-1H-indol-3-amine. |

Experimental Protocols: Chemoselective Reduction Methods

Below are detailed, step-by-step methodologies for two common and effective methods for the chemoselective reduction of 4-Chloro-3-nitro-1H-indole.

Method 1: Reduction with Tin(II) Chloride

This is a classic and reliable method for reducing aromatic nitro compounds while preserving halogen substituents.[10]

Materials:

-

4-Chloro-3-nitro-1H-indole

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5 equivalents)

-

Ethanol

-

Concentrated Hydrochloric Acid

-

Saturated sodium bicarbonate solution or 2 M sodium hydroxide solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-Chloro-3-nitro-1H-indole (1.0 eq) in ethanol.

-

Add tin(II) chloride dihydrate (5.0 eq) to the solution.

-

Carefully add concentrated hydrochloric acid.

-

Heat the reaction mixture to reflux (approximately 70-80 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC until the starting material is completely consumed (typically 1.5-3 hours).

-

Cool the reaction mixture to room temperature and pour it into ice-water.

-

Carefully basify the mixture with a saturated sodium bicarbonate solution or 2 M sodium hydroxide solution to a pH > 8. A precipitate of tin salts will form.

-

Filter the mixture through a pad of Celite® to remove the tin salts, washing the filter cake thoroughly with ethyl acetate.

-

Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-chloro-1H-indol-3-amine.[7]

Method 2: Catalytic Transfer Hydrogenation with Ammonium Formate

This method avoids the use of high-pressure hydrogen gas and is often effective in preventing hydrodehalogenation.[11]

Materials:

-

4-Chloro-3-nitro-1H-indole

-

Palladium on carbon (10 wt% Pd/C)

-

Ammonium formate

-

Methanol

-

Celite®

Procedure:

-

To a solution of 4-Chloro-3-nitro-1H-indole (1.0 eq) in methanol in a round-bottom flask, add ammonium formate (4-5 eq).

-

Carefully add 10% Pd/C catalyst (typically 5-10 mol% of Pd).

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite® to remove the catalyst, and wash the pad with methanol.

-

Remove the methanol from the filtrate under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the product.

Visualizing the Process

Troubleshooting Workflow

Caption: A troubleshooting workflow for the reduction of 4-Chloro-3-nitro-1H-indole.

General Reaction Pathway

Caption: The general reduction pathway and a key side reaction.

References

- BenchChem. (2025). Technical Support Center: Selective Catalytic Reduction of Nitro Groups in the Presence of Chloro Substituents. BenchChem.

- Asad, N., Lyons, M., Rodrigues, S. M. M., et al. (2024).

- BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines. BenchChem.

- Sajiki, H., et al. (2005). A novel and practical method for the chemoselective reduction of aromatic nitro compounds using 10% Pd/C-hydrazine hydrate. Tetrahedron Letters, 46(41), 6995-6998.

- Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1 H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705.

- Science of Synthesis. (2007). Reduction of Nitro Compounds, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines.

- MDPI. (2024).

- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.

- Organic Reactions. (n.d.). Nitro Reduction - Common Conditions.

- BenchChem. (2025). Application Notes and Protocols for the Reduction of 3-Nitroindole to 3-Aminoindole. BenchChem.

- PMC. (2023).

- Royal Society of Chemistry. (2024).

- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.

- Frontiers. (2019). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C.

- Johnson, H. E., & Crosby, D. G. (1963). Reactions of Indole. IV.1 The Synthesis of Some Aminoindoles. The Journal of Organic Chemistry, 28(10), 2794–2797.

- Reddit. (2021). Reduction of aromatic nitro compounds with SnCl2. r/chemhelp.

- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.

- MDPI. (2018).

- PMC. (n.d.). Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge.

- Google Patents. (n.d.).

- Frontiers. (2019). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C.

- Royal Society of Chemistry. (2020). Pd/C-catalyzed Transfer Hydrogenation of N-H Indoles with Trifluoroethanol and Tetrahydroxydiboron as Hydrogen.

- Beilstein Journals. (2022).

- Santa Cruz Biotechnology. (n.d.). 4-Chloro-1H-indazol-3-amine.

- Biotage. (n.d.).

- BenchChem. (2025).

- Royal Society of Chemistry. (n.d.). 4-Chloro-3-nitrocoumarin as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling.

- PMC. (2024).

- BenchChem. (2025). A Comparative Guide to Analytical Techniques for Purity Assessment of 4-Chloro-2-iodo-1-nitrobenzene.

- PubMed. (2020).

- Advanced ChemBlocks. (2026). 7-Bromo-4-chloro-1H-indazol-3-amine 95%.

- Chemistry Stack Exchange. (2015). Selective nitro reduction of poly nitro compounds.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. biotage.com [biotage.com]

- 3. benchchem.com [benchchem.com]

- 4. scispace.com [scispace.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 4-Chloro-1H-indazol-3-amine | CymitQuimica [cymitquimica.com]

- 10. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 11. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives | MDPI [mdpi.com]

Handling thermal instability of 4-Chloro-3-nitro-1H-indole

A Guide to Safe Handling and Thermal Management

Welcome to the dedicated support center for 4-Chloro-3-nitro-1H-indole. This resource is designed for researchers, chemists, and drug development professionals who utilize this valuable but energetically sensitive intermediate. The inherent thermal instability of nitroaromatic compounds demands a proactive and informed approach to safety and experimental design.[1][2] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to ensure both the integrity of your research and the safety of your laboratory environment.

Core Hazard Analysis: Understanding the Instability

The thermal sensitivity of 4-Chloro-3-nitro-1H-indole stems from its molecular structure. The presence of a nitro group (-NO₂), a potent electron-withdrawing and energetic functional group, attached to the indole scaffold is the primary driver of its thermal liability.[1] The decomposition of such compounds can be rapid, highly exothermic, and may lead to a runaway reaction if not properly controlled.[1][3][4] Factors such as temperature, the presence of impurities (especially bases or acids), and even physical shock can significantly lower the decomposition threshold.[2][4]

Frequently Asked Questions (FAQs)

Section 1: Storage and Handling

Q1: What are the correct storage conditions for 4-Chloro-3-nitro-1H-indole?

A1: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[5][6][7] The ideal storage temperature is refrigerated (0-8 °C). It is critical to store it separately from incompatible materials, particularly strong oxidizing agents and strong bases, which can catalyze decomposition.[8]

Q2: What Personal Protective Equipment (PPE) is mandatory when handling this compound?

A2: A comprehensive suite of PPE is required. This includes:

-

Eye/Face Protection: Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[9] A face shield is recommended if there is a splash hazard.[9]

-

Skin Protection: Chemical-resistant, impervious gloves (e.g., nitrile) and a flame-resistant lab coat are essential.[9]

-

Respiratory Protection: All handling of the solid compound should be done in a certified chemical fume hood to avoid inhaling dust.[9][10] If airborne concentrations are a concern, a NIOSH-approved respirator should be used.[9]

Q3: Can I grind the material to ensure homogeneity?

A3: Extreme caution is advised. Minimizing dust generation and accumulation is a key safety measure.[6] Grinding increases the surface area and can introduce energy through friction, potentially initiating decomposition. If grinding is absolutely necessary, it should be done in small quantities, gently, and with non-sparking equipment, preferably within a fume hood.

Section 2: Experimental and Reaction Safety

Q4: What is the decomposition temperature of 4-Chloro-3-nitro-1H-indole?

A4: While specific DSC data for this exact molecule is not readily published, related nitroaromatic compounds typically begin to show significant decomposition exotherms at temperatures ranging from 140°C to over 250°C.[1][3][11] However, it is crucial to understand that contaminants can lower this onset temperature significantly.[2][4] Therefore, it is best practice to assume a lower stability threshold and keep reaction temperatures as low as feasible. A thermal analysis like Differential Scanning Calorimetry (DSC) is strongly recommended for your specific batch (see Protocol 1).

Q5: What are the signs of thermal decomposition I should watch for during a reaction?

A5: Be vigilant for the following indicators of a potential thermal event:

-

Unexpected Color Change: Rapid darkening of the reaction mixture (e.g., to dark brown or black).

-

Gas Evolution: Unexplained bubbling, fizzing, or fuming.

-

Spontaneous Temperature Rise: A sudden increase in the reaction temperature that is independent of the external heating source. This is a critical sign of a developing runaway reaction.[3]

-

Pressure Build-up: In a closed or sealed system, an unexpected rise in pressure.

Q6: Which solvents are recommended, and which should be avoided?

A6: Choose solvents with a boiling point well below the potential decomposition onset temperature. This provides a passive safety control, as the energy input will be consumed by solvent reflux rather than raising the internal temperature. Avoid high-boiling point solvents like DMF, DMSO, or NMP unless absolutely necessary and with stringent temperature controls in place. The choice of solvent should also consider potential reactivity with the nitroindole.

Q7: How can I mitigate the risk of a runaway reaction?

A7: Proactive design is key to preventing loss of process control.[12][13]

-

Maintain a Small Scale: When exploring new reactions, always start with a small-scale experiment.

-

Ensure Adequate Cooling: Have an ice bath or other emergency cooling system on standby, ready for immediate use.

-

Controlled Reagent Addition: Add reagents slowly and portion-wise, especially if they are known to cause an exotherm. This allows the cooling system to keep pace with heat generation.

-

Vigorous Stirring: Ensure efficient stirring to prevent the formation of localized hot spots.

Troubleshooting Guide: Responding to Thermal Events

| Observed Issue | Potential Cause | Immediate Action |

| Reaction mixture rapidly darkens, slight increase in temperature. | Onset of decomposition. | 1. Immediately remove the heating source. 2. Apply external cooling (e.g., immerse the flask in an ice bath). 3. Monitor the temperature closely. |

| Vigorous gas evolution and a rapid, uncontrolled temperature increase. | Runaway reaction in progress. | 1. PRIORITIZE PERSONAL SAFETY. Alert colleagues and evacuate the immediate area. 2. If safe to do so from a distance, activate emergency cooling. 3. Do NOT attempt to cap or seal the vessel. 4. Inform your laboratory safety officer immediately. |

| Solid material discolors during storage. | Slow decomposition due to improper storage (e.g., exposure to light or heat). | 1. Do not use the material. 2. Treat it as hazardous waste. 3. Review and correct storage conditions for new batches. |

Visualization of Key Concepts

Caption: Factors influencing the thermal decomposition of 4-Chloro-3-nitro-1H-indole.

Caption: Emergency response workflow for a suspected thermal event.

Experimental Protocols

Protocol 1: Thermal Hazard Assessment using Differential Scanning Calorimetry (DSC)

This protocol provides a general guideline. Parameters should be adjusted based on the instrument and specific safety assessment needs.

-

Objective: To determine the onset temperature of decomposition (T_onset) and the energy of decomposition (ΔH_d) for a specific batch of 4-Chloro-3-nitro-1H-indole.

-

Safety First: DSC analysis of energetic materials should only be performed by trained personnel using appropriate high-pressure crucibles.

-

Sample Preparation:

-

Instrument Setup:

-

Place the sealed sample crucible and an empty, sealed reference crucible into the DSC instrument.

-

Set the temperature program. A typical screening method involves heating from ambient temperature (e.g., 30 °C) to an upper limit (e.g., 350 °C) at a constant ramp rate. A rate of 5-10 °C/min is common.[15]

-

-

Data Analysis:

-

Examine the resulting thermogram for any sharp exothermic events.[16]

-

Determine the onset temperature (T_onset) , which is the temperature at which the decomposition begins.

-

Integrate the area under the exothermic peak to calculate the heat of decomposition (ΔH_d) in J/g. A decomposition energy higher than 500 J/g is a significant hazard indicator.[14]

-

-

Interpretation: The T_onset value provides a critical data point for setting a maximum safe operating temperature for your experiments. A general rule of thumb is to keep the maximum process temperature at least 50-100 °C below the measured T_onset.

Protocol 2: Recommended Safe Reaction Setup

-

Location: All work must be conducted inside a certified chemical fume hood. Place a blast shield in front of the apparatus.

-

Apparatus:

-

Use a round-bottom flask equipped with a magnetic stirrer, a temperature probe (thermocouple) placed directly in the reaction mixture, a reflux condenser, and an inert gas inlet (e.g., Nitrogen or Argon).

-

The flask should be placed in a heating mantle that is, in turn, placed inside a larger secondary container (e.g., a crystallization dish). This secondary container will serve as an emergency cooling bath.

-

-

Procedure:

-

Charge the flask with 4-Chloro-3-nitro-1H-indole and the chosen solvent.

-

Begin stirring and inert gas flow.

-

Fill the secondary container with an ice-water slurry before beginning to heat. This ensures emergency cooling is immediately available.

-

Heat the reaction mixture slowly to the desired temperature, ensuring it does not exceed the predetermined safe limit (based on DSC data or literature precedence for similar compounds).

-

Add any additional reagents slowly via a dropping funnel, monitoring the internal temperature for any exotherm.

-

Continuously monitor the reaction for any of the visual signs of decomposition mentioned in the FAQ.

-

Upon completion, first, cool the reaction to room temperature before proceeding with workup.

-

References

- Benchchem. (n.d.). An In-Depth Technical Guide to the Handling and Storage of Crystalline Nitroaromatic Compounds.

- Benchchem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling 3-nitro-1H-indole.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 5-Nitro-1H-indole.

- Georganics. (2024, August 27). 4-CHLORO-3-NITROPHENOL.

- ECHEMI. (n.d.). 4-Chloro-3-nitrobenzoic acid SDS, 96-99-1 Safety Data Sheets.

- Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 4-Chloro-3-Nitroanisole 98%.

- Zoetis US. (2014, April 23). Revision date: 23-Apr-2014.

- Thermo Fisher Scientific. (2025, September 15). SAFETY DATA SHEET.

- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 2-(5-nitro-1H-indol-3-yl)acetonitrile.

- ResearchGate. (2024, August 9). (PDF) A mitigation strategy for the thermal stability threshold of nitrocellulose with additives.

- PMC. (n.d.). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.

- Apollo Scientific. (2023, May 24). 4-Chloroindole-3-acetic acid.

- ioMosaic. (n.d.). Thermo-Kinetic Analysis of Reactions Involved in the Manufacture of o-Nitroaniline.

- aria.developpement-durable.gouv.fr. (n.d.). Runaway reactions, case studies, lessons learned.

- ACS Publications. (n.d.). Runaway Reaction Hazards in Processing Organic Nitro Compounds.

- IChemE. (n.d.). Runaway reaction hazards in processing organic nitrocompounds.

- ACS Publications. (2021, February 15). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry | Organic Process Research & Development.

- (n.d.). Runaway reactions. Part 2 Causes of Accidents in selected CSB case histories.

- UNICAM. (2021, February 15). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry.

- TORAY PLASTICS. (n.d.). DSC Analysis of TORELINA.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. iomosaic.com [iomosaic.com]

- 4. icheme.org [icheme.org]

- 5. echemi.com [echemi.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. fishersci.com [fishersci.com]

- 11. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]

- 13. minerva.jrc.ec.europa.eu [minerva.jrc.ec.europa.eu]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubblicazioni.unicam.it [pubblicazioni.unicam.it]

- 16. DSC Analysis of TORELINA™ | TORELINA™ | TORAY PLASTICS | TORAY [plastics.toray]

Technical Support Center: Purification of 4-Chloro-3-nitro-1H-indole

Topic: Removing regioisomers from 4-Chloro-3-nitro-1H-indole mixtures Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Status: Active Support Guide

Diagnostic Hub: "What do I actually have?"

Before attempting purification, you must definitively characterize your crude mixture. The nitration of 4-chloroindole is notoriously sensitive; the 4-chloro substituent exerts a "buttressing effect" (steric hindrance) that destabilizes the transition state for C3 nitration, often leading to significant formation of 4-chloro-5-nitroindole or unreacted starting material.

Quick-Reference Identification Table

| Feature | Target: 4-Chloro-3-nitroindole | Impurity: 4-Chloro-5-nitroindole | Impurity: 4-Chloro-7-nitroindole |

| ¹H NMR (C2-H) | Singlet (δ 8.2–8.6 ppm). Highly deshielded by adjacent NO₂. | Doublet/Multiplet (δ 7.2–7.5 ppm). | Doublet (δ 7.2–7.5 ppm). |

| ¹H NMR (C3-H) | ABSENT | Present (δ 6.5–7.0 ppm). Diagnostic signal. | Present (δ 6.5–7.0 ppm).[1] |

| TLC (Rf) | Lower Rf (More Polar) | Higher Rf (Less Polar) | Higher Rf |

| Visual Appearance | Bright Yellow/Orange Solids | Pale Yellow/Cream | Pale Yellow |

| Solubility | Moderate in EtOH, Low in Hexane | High in EtOH, Moderate in Hexane | High in EtOH |

Critical Check: If your ¹H NMR spectrum shows a signal in the 6.5–7.0 ppm region, you have contamination from the 5- or 7-isomer. The 3-position is substituted in your target, so it cannot have a proton there.

Troubleshooting Protocols

Issue A: "My column chromatography isn't separating the isomers."

Diagnosis: The nitro group dominates the polarity of the molecule, making the 3-, 5-, and 7-isomers elute with very similar retention factors (Rf) on standard silica. The Fix: Use a "Gradient Shallowing" technique or switch stationary phases.

Protocol: High-Resolution Flash Chromatography

-

Stationary Phase: Use spherical silica (20–40 µm) rather than irregular silica for tighter band definition.

-

Eluent System: Do not use simple Hexane/Ethyl Acetate.

-

Recommended: Dichloromethane (DCM) / Hexane gradient. The selectivity is often better in chlorinated solvents for nitro-aromatics.

-

-

Step-by-Step:

-

Equilibrate: Column with 100% Hexane.

-

Load: Dry load on Celite (liquid loading causes band broadening).

-

Gradient:

-

0–10% DCM in Hexane (Flush non-polar impurities).

-

10–50% DCM in Hexane (Very shallow increase: 5% increments).

-

Target Elution: The 5-nitro and 7-nitro isomers typically elute before the 4-chloro-3-nitroindole due to the lack of hydrogen bonding stabilization that the C3-nitro group often exhibits with the NH.

-

-

Issue B: "Recrystallization results in an oil or a gummy solid."

Diagnosis: This "oiling out" occurs because the melting point of the mixture is depressed by the impurities (eutectic formation), or the solvent boiling point is higher than the melting point of the solvated product. The Fix: Trituration followed by a two-solvent recrystallization.

Protocol: Ethanol/Water Precipitation

-

Trituration (Crucial Pre-step):

-

Recrystallization:

-

Dissolve the solid in the minimum amount of boiling Ethanol (absolute).

-

Remove from heat.

-

Add warm water dropwise just until persistent turbidity (cloudiness) appears.

-

Add 1 drop of Ethanol to clear it.

-

Slow Cooling: Wrap the flask in foil and let it cool to room temperature undisturbed (4–6 hours). Rapid cooling traps impurities.

-

Harvest: Filter and wash with ice-cold 1:1 Ethanol/Water.

-

Visualizing the Workflow

The following decision tree guides you through the purification logic based on the physical state and purity of your crude material.

Caption: Decision matrix for purifying 4-chloro-3-nitroindole based on physical state and impurity profile.

Advanced Insight: The "Why" (Mechanistic Grounding)

Why is this specific separation so difficult? It is a matter of steric clash vs. electronic preference .

-

Electronic Preference: The indole C3 position is naturally the most nucleophilic site (highest HOMO density). Under standard conditions, nitration should occur here.

-

Steric Hindrance (The Buttressing Effect): The Chlorine atom at C4 is bulky. It occupies space that overlaps with the trajectory required for the electrophile (NO₂⁺) to attack C3.

-

This raises the activation energy for C3 attack.

-

Consequently, the reaction kinetics slow down, allowing competing attack at the less hindered (but electronically less favored) C5 or C7 positions.

-

Caption: Mechanistic pathway showing how the 4-Chloro substituent destabilizes C3 attack, promoting C5 impurity formation.

Frequently Asked Questions (FAQ)

Q: Can I use Acetone for recrystallization? A: Yes, but Acetone is often too good a solvent for nitroindoles. You will likely need a significant amount of water (co-solvent) to force precipitation, which increases the risk of oiling out. Ethanol/Water is generally more forgiving.